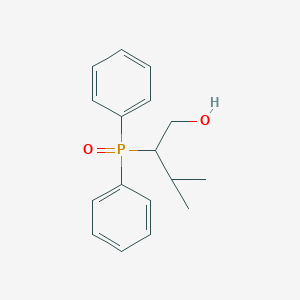
2-(Diphenylphosphoryl)-3-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphoryl)-3-methylbutan-1-ol is an organic compound that features a diphenylphosphoryl group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol typically involves the reaction of diphenylphosphoryl chloride with 3-methylbutan-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphoryl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphoryl group can be reduced to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-(Diphenylphosphoryl)-3-methylbutanal or 2-(Diphenylphosphoryl)-3-methylbutanone.
Reduction: Formation of 2-(Diphenylphosphoryl)-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphoryl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various chemical reactions, such as phosphorylation and dephosphorylation, which are crucial in cellular signaling and metabolic processes. The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl chloride: A precursor used in the synthesis of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol.
Diphenylphosphoryl azide: Another phosphoryl-containing compound with different reactivity and applications.
2-(Diphenylphosphoryl)ethanol: A structurally similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific combination of a diphenylphosphoryl group and a butanol backbone. This structure imparts distinct chemical properties, such as its ability to undergo various reactions and form stable complexes. Its versatility in scientific research and industrial applications further highlights its uniqueness compared to similar compounds.
Propiedades
Número CAS |
89841-30-5 |
|---|---|
Fórmula molecular |
C17H21O2P |
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-3-methylbutan-1-ol |
InChI |
InChI=1S/C17H21O2P/c1-14(2)17(13-18)20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3 |
Clave InChI |
GFEQCYZLYPZQPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




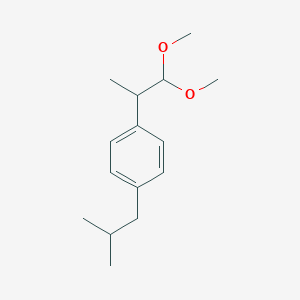

![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)
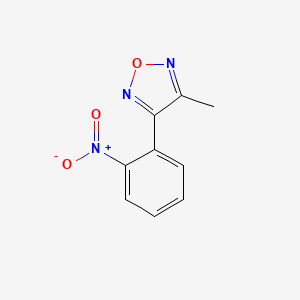
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)
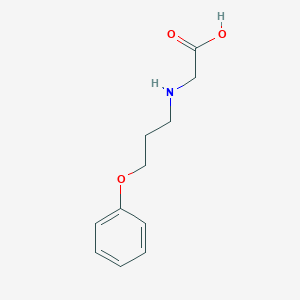
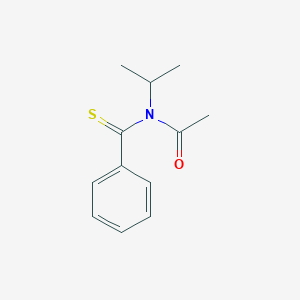
amino}-L-alanine](/img/structure/B14386679.png)
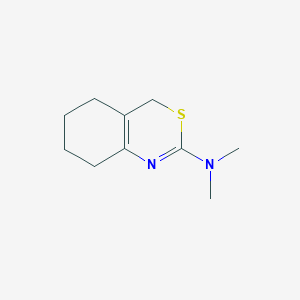
![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)
![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
